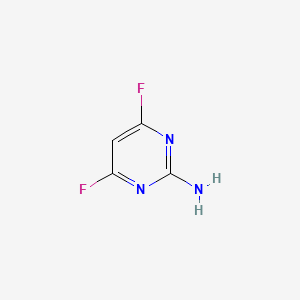

2-Amino-4,6-difluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-difluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFMZGRMRFLJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360910 | |

| Record name | 2-Amino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-11-6 | |

| Record name | 4,6-Difluoro-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-4,6-difluoropyrimidine: A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 2-amino-4,6-difluoropyrimidine stands out as a critical building block. Its structural motif is integral to a new generation of pharmaceuticals, including kinase inhibitors for oncology and antiviral agents. This guide provides an in-depth, technically grounded overview of the principal synthetic pathway to this valuable intermediate, designed for researchers and process chemists in the pharmaceutical industry. The narrative emphasizes not just the procedural steps but the underlying chemical principles that govern the selection of reagents and conditions, ensuring a robust and scalable synthesis.

Retrosynthetic Analysis and The Primary Synthetic Pathway

A logical retrosynthetic analysis of this compound reveals a robust and industrially viable three-step pathway. This approach begins with common, inexpensive starting materials and proceeds through stable, well-characterized intermediates. The core strategy involves constructing the pyrimidine ring first, followed by sequential halogenation reactions.

Caption: Step 1: Cyclocondensation Reaction Workflow.

Quantitative Data for Cyclocondensation

| Parameter | Condition | Yield | Reference |

| Starting Materials | Guanidine Nitrate, Diethyl Malonate | ~95% | [1] |

| Base | Sodium Methoxide | [1] | |

| Solvent | Anhydrous Methanol | [1] | |

| Temperature | 60-70°C (Reflux) | [1] | |

| Reaction Time | 3-4 hours | [1] |

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

[1]

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add guanidine nitrate (1.0-1.5 molar equivalents) and diethyl malonate (1.0 molar equivalent).

-

Add anhydrous methanol (5-40 mL per mole of diethyl malonate) and stir to form a uniform solution.

-

At a temperature of 40-60°C, add a solution of sodium methoxide in methanol dropwise at a constant rate.

-

After the addition is complete, heat the mixture to reflux (approximately 68°C) and maintain for 3.5 hours.

-

After the reaction, distill off the methanol solvent. The resulting residue is the crude 2-amino-4,6-dihydroxypyrimidine, which can be used in the next step with or without further purification.

Step 2: Chlorination of the Dihydroxy Intermediate

The conversion of the hydroxyl groups to chlorides is a critical activation step, transforming the relatively unreactive dihydroxy-pyrimidine into a versatile intermediate for nucleophilic substitution. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).

Causality and Mechanism: The tautomeric equilibrium of 2-amino-4,6-dihydroxypyrimidine favors the keto form (a pyrimidinedione), which is not readily substituted. Phosphorus oxychloride acts as both the chlorinating agent and, when used in excess, the solvent. The reaction mechanism involves the phosphorylation of the carbonyl oxygen atoms, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions (from POCl₃) displaces the phosphate esters, yielding the desired 2-amino-4,6-dichloropyrimidine. [2][3] A key process improvement over older methods is the addition of a tertiary amine base, such as triethylamine or N,N-dimethylaniline. [2][3]This base serves as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents unwanted side reactions and allows the chlorination to proceed at lower temperatures (e.g., 20-80°C) compared to refluxing at >100°C, leading to significantly higher yields and purity. [2]

Quantitative Data for Chlorination

| Parameter | Condition | Yield | Reference |

| Reagent | Phosphorus Oxychloride (POCl₃) | >90% | [2] |

| Acid Scavenger | Triethylamine | [2] | |

| Molar Ratio | ADHP:POCl₃:Et₃N = 1 : 3-8 : 2-3 | [2] | |

| Temperature | 20-80°C | [2] | |

| Reaction Time | 2-4 hours | [2] |

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

[2]

-

In a reaction vessel suitable for corrosive reagents, suspend 2-amino-4,6-dihydroxypyrimidine (1.0 molar equivalent) in an excess of phosphorus oxychloride (3.0-8.0 molar equivalents), which acts as both reagent and solvent.

-

With stirring, add triethylamine (2.0-3.0 molar equivalents) dropwise, maintaining the reaction temperature between 20°C and 80°C.

-

After the addition is complete, continue stirring at this temperature for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully distill off the excess phosphorus oxychloride under reduced pressure.

-

The residue is then cautiously quenched by suspending it in cold water (40-60°C).

-

Adjust the pH of the aqueous suspension to approximately 2.5-4 with 20-50% sodium hydroxide solution to precipitate the product.

-

Filter the solid product, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 3: Nucleophilic Fluorination (HALEX Reaction)

The final and defining step is the replacement of the chlorine atoms with fluorine. This is accomplished via a Halogen Exchange (HALEX) reaction, a specific type of Nucleophilic Aromatic Substitution (SₙAr).

Causality and Mechanism: The pyrimidine ring is electron-deficient, which makes the chlorine atoms at positions 4 and 6 susceptible to nucleophilic attack. The reaction requires a potent fluoride source and conditions that promote its nucleophilicity. Anhydrous potassium fluoride (KF) is the most common and cost-effective reagent. [4][5]However, KF has low solubility in most organic solvents. To overcome this, the reaction is performed in a high-boiling, polar aprotic solvent such as sulfolane at elevated temperatures (150-200°C). [6]These conditions increase the solubility and reactivity of the fluoride anion, enabling it to efficiently displace the chloride ions. The use of meticulously dried KF is paramount, as trace amounts of water will hydrate the fluoride ion, drastically reducing its nucleophilicity.

Caption: Step 3: Nucleophilic Fluorination (HALEX) Workflow.

For more sensitive substrates or to achieve milder reaction conditions, the use of phase-transfer catalysts (e.g., quaternary ammonium salts) or alternative fluoride sources like cesium fluoride (CsF) can be employed, although this increases the cost. [7]

Quantitative Data for Fluorination (Adapted from Analogous System)

| Parameter | Condition | Yield | Reference |

| Starting Material | 2-Amino-4,6-dichloropyrimidine | >80% (Expected) | [6] |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | [6] | |

| Solvent | Sulfolane | [6] | |

| Temperature | 160-200°C | [6] | |

| Reaction Time | 3-6 hours | [6] |

Experimental Protocol: Synthesis of this compound

[6]

-

In a reaction flask equipped for high-temperature reactions, add anhydrous potassium fluoride (2.5 molar equivalents) to sulfolane. Heat the mixture to ~200°C for 1 hour under a stream of nitrogen to ensure a completely anhydrous environment, then cool to 80°C.

-

Add 2-amino-4,6-dichloropyrimidine (1.0 molar equivalent) to the mixture.

-

Heat the reaction mixture to 160-180°C and maintain for 3-6 hours, monitoring the reaction progress by HPLC or GC.

-

Upon completion, cool the reaction mixture. The product can be isolated by vacuum distillation from the reaction mixture.

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield pure this compound.

Conclusion

The synthesis of this compound is most reliably and scalably achieved through a three-step sequence starting from diethyl malonate and guanidine. The pathway involves a robust cyclocondensation to form the pyrimidine core, an efficient chlorination using phosphorus oxychloride with an amine base, and a final nucleophilic halogen exchange with anhydrous potassium fluoride. Each step is governed by well-understood chemical principles, and the process has been optimized to provide high yields of this crucial pharmaceutical intermediate. This guide provides the foundational knowledge for researchers to successfully synthesize and potentially further innovate upon the production of this key molecular building block.

References

- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Production process of 2-ethoxy-4, 6-difluoropyrimidine.

-

A new route to nucleophilic substitution with potassium fluoride. University of Oxford, Department of Chemistry. [Link]

- Synthetic method of 2-amino-4-fluoropyridine.

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health (NIH). [Link]

- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. [Link]

-

2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. PubChem, National Institutes of Health. [Link]

- Process for preparing 2-amino-4,6-dichloropyrimidine.

-

Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Wiley Online Library. [Link]

-

Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]

-

Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]

-

Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ResearchGate. [Link]

Sources

- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4,6-difluoropyrimidine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Amino-4,6-difluoropyrimidine

Introduction

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a privileged structural motif, the 2-aminopyrimidine core is present in a multitude of biologically active molecules, including a substantial number of approved protein kinase inhibitors.[1][2] The introduction of fluorine atoms at the C4 and C6 positions dramatically modulates the electronic properties of the pyrimidine ring, enhancing its utility as a versatile synthetic building block.

The strong electron-withdrawing nature of the fluorine atoms activates the 4- and 6-positions for nucleophilic aromatic substitution (SNAr), while also influencing the reactivity of the exocyclic amino group. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. It offers field-proven insights into its synthetic transformations, including detailed experimental protocols and mechanistic considerations, to empower its effective application in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. While extensive experimental data for this compound is not as widely published as its dichloro- or dimethoxy-analogs, its key properties can be reliably predicted and are summarized below.

Core Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₄H₃F₂N₃ | Calculated |

| Molecular Weight | 131.09 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar aminopyrimidine structures.[3] |

| Melting Point | Not widely reported, but expected to be relatively high, likely >150 °C. | Analogy to 2-amino-4,6-dichloropyrimidine (219-222 °C).[3] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and hot alcohols. | General solubility for functionalized pyrimidines.[3] |

| pKa | The conjugate acid pKa is predicted to be low (<3), indicating weak basicity of the amino group. | The electron-withdrawing fluorine atoms and pyrimidine ring decrease the basicity of the exocyclic amine. |

Spectroscopic Characterization

Accurate characterization is critical for confirming the identity and purity of synthetic intermediates. The expected spectroscopic data for this compound are outlined below, based on the analysis of structurally related compounds.[4][5][6]

| Spectroscopy | Expected Signature |

| ¹H NMR | δ ~7.0-7.5 ppm (broad singlet, 2H): Aromatic -NH₂ protons. Broadness is due to quadrupole broadening and potential hydrogen exchange. δ ~6.0-6.5 ppm (triplet, 1H): Aromatic H-5 proton, coupled to the two adjacent fluorine atoms. |

| ¹³C NMR | δ ~160-165 ppm (d, JCF ≈ 250 Hz): C4/C6 carbons, showing a large coupling constant characteristic of a direct C-F bond. δ ~155-160 ppm (s): C2 carbon attached to the amino group. δ ~90-95 ppm (t): C5 carbon, showing coupling to both fluorine atoms. |

| ¹⁹F NMR | A single resonance is expected in the typical range for aryl fluorides, confirming the chemical equivalence of the two fluorine atoms. |

| IR (cm⁻¹) | 3450-3300 (doublet): N-H stretching vibrations of the primary amine. ~1650: N-H bending (scissoring) vibration. ~1600-1550: C=N and C=C stretching vibrations of the pyrimidine ring. 1250-1100: Strong C-F stretching vibrations. |

| Mass Spec (ESI+) | [M+H]⁺ = 132.03 |

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the electron-deficient pyrimidine core, the highly activating fluorine substituents, and the nucleophilic amino group. This section details the principal transformations that make this molecule a valuable synthetic intermediate.

Workflow for Functionalization

The strategic derivatization of the this compound core allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery. The following workflow illustrates the primary pathways for its functionalization.

Caption: Key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The C-F bonds at the C4 and C6 positions are highly susceptible to nucleophilic attack. This reactivity is a direct consequence of the cumulative electron-withdrawing effects of the two ring nitrogens and the fluorine atoms themselves, which stabilize the anionic Meisenheimer intermediate formed during the reaction.[7] This pathway is arguably the most important for derivatizing the core.

Causality and Mechanism: Nucleophilic attack preferentially occurs at the C4 and C6 positions because the resulting negative charge in the intermediate can be delocalized onto the electronegative ring nitrogens, providing significant resonance stabilization.[7] The C2 position is less electrophilic due to the electron-donating effect of the amino group. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient rings.

Caption: Generalized mechanism for SNAr on this compound. (Note: Images are placeholders for chemical structures)

Common nucleophiles include alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH), allowing for the facile installation of ethers, thioethers, and substituted amino groups, respectively.[8] Reactions are typically run under mild conditions, often at room temperature or with gentle heating, in the presence of a base to neutralize the liberated HF.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for introducing heteroatom nucleophiles, forming new carbon-carbon or carbon-nitrogen bonds often requires transition metal catalysis. The C-F bonds of this compound can participate in cross-coupling reactions, though C-Cl and C-Br bonds are more commonly used in this context. However, advancements in catalyst design are making C-F bond activation increasingly feasible. More commonly, the difluoro- precursor is converted to a dichloro- or dibromo- analog for broader coupling compatibility.

For analogous dichloropyrimidines, Palladium-catalyzed reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings are workhorse transformations.[9][10] These reactions enable the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, providing powerful tools for library synthesis and lead optimization.

Caption: Schematic workflow for a Suzuki cross-coupling reaction.

Reactions of the C2-Amino Group

The exocyclic amino group behaves as a typical, albeit weakly basic, nucleophile. It can readily undergo reactions such as N-acylation and N-alkylation.[11]

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding amide. This transformation is useful for installing pharmacophoric groups or for protecting the amine during subsequent reactions.

-

N-Alkylation: Direct alkylation with alkyl halides can be challenging due to potential over-alkylation and competing reactions at the ring nitrogens. Reductive amination with aldehydes or ketones is often a more controlled method for introducing alkyl substituents.

Experimental Protocols

The following protocols are representative procedures adapted from methodologies for structurally similar compounds and serve as a validated starting point for experimentation.

Protocol 1: General Procedure for SNAr with an Amine

This protocol describes the monosubstitution of a fluorine atom with a secondary amine.

Materials:

-

This compound (1.0 mmol, 131 mg)

-

Secondary Amine (e.g., morpholine, 1.1 mmol)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.

-

Add anhydrous DMF (5 mL) to the flask.

-

Add the secondary amine to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 2-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.

Self-Validation: The expected product, 2-amino-4-(morpholino)-6-fluoropyrimidine, will show a distinct mass in MS analysis ([M+H]⁺ = 199.1) and a simplified ¹⁹F NMR spectrum (if applicable). The disappearance of the starting material should be confirmed by the chosen analytical method.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol assumes the starting material has been converted to the more reactive 2-amino-4-chloro-6-fluoropyrimidine.

Materials:

-

2-Amino-4-chloro-6-fluoropyrimidine (1.0 mmol)

-

Arylboronic Acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2 mL)

-

1,4-Dioxane (8 mL)

Procedure:

-

In a microwave vial or Schlenk tube, combine 2-amino-4-chloro-6-fluoropyrimidine, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the 1,4-dioxane and the aqueous sodium carbonate solution via syringe.

-

Seal the vessel and heat the mixture to 100-120 °C (conventional heating or microwave) for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Expertise Note: The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful cross-coupling reaction and often requires optimization depending on the specific substrates used.[12]

Applications in Research and Drug Development

The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[13] this compound serves as an ideal starting point for building libraries of potential drug candidates. The C4/C6 positions can be functionalized with various groups to interact with the hinge region of a kinase, while the C2-amino group can be modified to extend into the solvent-exposed region or to fine-tune physicochemical properties. Its derivatives are actively investigated as potential anticancer, anti-inflammatory, and antiviral agents.[14][15]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: While specific toxicity data is limited, analogous halogenated pyrimidines are known to cause skin, eye, and respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

References

- ChemicalBook. (2023). This compound | 675-11-6.

- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- TCI Chemicals. (2022). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine.

- Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Amino-4,6-dihydroxypyrimidine.

- National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.

- BenchChem. (2023). Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols.

- Chemistry Stack Exchange. (2017). SNAr Reactions on pyrimidines: C2 vs C4 selectivity.

- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

- ProQuest. (n.d.). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM).

- ResearchGate. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation.

- YouTube. (2019). nucleophilic aromatic substitutions.

- BenchChem. (2023). An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4,6-dimethoxypyrimidine.

- Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.

- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

- Synfacts. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- BenchChem. (2023). Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.

- BenchChem. (2023). What is 2-Amino-4,6-dichloropyrimidine-13C2 used for in research?

- Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction.

- ResearchGate. (n.d.). 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents.

- Active Biopharma. (n.d.). This compound|675-11-6.

- National Institutes of Health. (n.d.). 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem.

- MDPI. (2022). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

- National Institutes of Health. (n.d.). 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem.

- Carl ROTH. (2022). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.

- BenchChem. (2023). Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide.

- IJERA. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.

- ChemBK. (n.d.). 2-Amino-4,6-dichloropyrimidine.

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- BenchChem. (2023). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.

- ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijera.com [ijera.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. carlroth.com:443 [carlroth.com:443]

A Spectroscopic Guide to 2-Amino-4,6-difluoropyrimidine: Structural Elucidation for Advanced Research

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-Amino-4,6-difluoropyrimidine, a critical building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of structural chemistry and analytical science. We will explore the causality behind the spectral features, providing insights that are crucial for unambiguous structural confirmation and for predicting the behavior of this molecule in complex chemical environments.

The strategic placement of two fluorine atoms on the pyrimidine ring significantly modulates the electronic properties and metabolic stability of resulting derivatives.[1] Therefore, a comprehensive understanding of its spectroscopic signature is paramount for any research and development endeavor.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel or complex molecule like this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), revealing detailed information about connectivity, symmetry, and the electronic effects of substituents. For this molecule, ¹⁹F NMR is particularly informative.[2][3]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in confirming its elemental composition and structural features.

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical entity like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all with a spin of ½, allows for a comprehensive analysis of this compound.[4][5] The choice of solvent is critical; DMSO-d₆ is often a suitable choice for pyrimidine derivatives due to its excellent dissolving power.[6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | ~6.0 - 6.5 | Triplet (t) | ³J(H,F) ≈ 1-3 Hz |

| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | - |

Expert Interpretation:

-

H-5 Proton: The single proton on the pyrimidine ring is located at the C-5 position. It is flanked by two equivalent fluorine atoms at C-4 and C-6. This symmetry results in the proton signal being split into a triplet due to coupling with the two ¹⁹F nuclei (an AX₂ spin system where A=H and X=F). The magnitude of three-bond H-F coupling (³J(H,F)) is typically small in such aromatic systems.[7] The significant downfield shift from a typical aromatic proton is due to the strong electron-withdrawing effect of the two fluorine atoms and the two ring nitrogens.

-

-NH₂ Protons: The amino protons typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange with trace water.[8] In DMSO-d₆, this peak is often well-defined.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. A proton-decoupled spectrum will show four distinct signals. The key feature will be the large one-bond carbon-fluorine coupling constants (¹J(C,F)).

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz |

| C-2 | ~158 - 162 | Triplet (t) | ³J(C,F) ≈ 3-5 Hz |

| C-4 / C-6 | ~165 - 170 | Doublet of Doublets (dd) or Triplet (t) | ¹J(C,F) ≈ 230-260 Hz, ³J(C,F) ≈ 15-20 Hz |

| C-5 | ~85 - 90 | Triplet (t) | ²J(C,F) ≈ 30-35 Hz |

Expert Interpretation:

-

C-4 / C-6 Carbons: These two carbons are chemically equivalent and directly bonded to fluorine atoms. Their signals will exhibit a very large one-bond coupling (¹J(C,F)), resulting in a doublet.[1] Due to coupling with the second fluorine atom three bonds away, this signal may appear as a doublet of doublets or a triplet if the two- and three-bond couplings are similar. The chemical shift is significantly downfield due to the direct attachment of the highly electronegative fluorine atom.

-

C-5 Carbon: This carbon is situated between the two fluorine-bearing carbons. Its signal will be split into a triplet due to two-bond coupling (²J(C,F)) with both fluorine atoms.

-

C-2 Carbon: This carbon is attached to the amino group. It will experience a smaller three-bond coupling (³J(C,F)) to the two fluorine atoms, also resulting in a triplet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift dispersion, making it excellent for analyzing fluorinated compounds.[2][9]

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| F-4 / F-6 | ~ -70 to -80 | Doublet (d) | ³J(F,H) ≈ 1-3 Hz |

Expert Interpretation:

-

The two fluorine atoms are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum.

-

This signal will be split into a doublet due to three-bond coupling (³J(F,H)) with the H-5 proton. The chemical shift is reported relative to a standard like CFCl₃.[10] The observed shift is characteristic of fluorine attached to an electron-deficient pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups within the molecule. For this compound, the spectrum is typically acquired using a KBr pellet technique.[11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1650 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretching | Pyrimidine Ring |

| 1300 - 1100 | C-F Stretching | Aryl-Fluoride |

| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring |

Expert Interpretation:

-

N-H Vibrations: The most prominent features will be the sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine group.[8] A strong bending vibration around 1630 cm⁻¹ is also characteristic of the -NH₂ group.

-

Ring Vibrations: A series of sharp absorptions between 1600 and 1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the aromatic pyrimidine core.

-

C-F Vibrations: The C-F stretching bands are typically strong and appear in the fingerprint region (1300-1100 cm⁻¹). Their exact position confirms the presence of the fluorine substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal for obtaining an accurate mass.[13]

| Data Point | Value | Interpretation |

| Molecular Formula | C₄H₃F₂N₃ | - |

| Monoisotopic Mass | 131.0298 u | The exact mass of the molecule with the most abundant isotopes. |

| Molecular Ion [M+H]⁺ | m/z 132.0376 | The protonated molecule, which is commonly observed in ESI positive mode. |

Expert Interpretation:

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak. In ESI-MS, this is typically observed as the protonated species [M+H]⁺. An HRMS measurement confirming the mass to within 5 ppm of the theoretical value (132.0376) provides unambiguous confirmation of the elemental composition C₄H₄F₂N₃⁺.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for pyrimidines may involve the loss of small molecules like HCN or HNCO, although the difluoro-substituted ring is expected to be relatively stable. Analysis of these fragments can provide further structural confirmation.

Standard Experimental Protocols

The following protocols are provided as a guideline for acquiring high-quality spectroscopic data for this compound.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[6]

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean vial.[14][15]

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.

-

Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse ('zg30').

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds for quantitative measurements.

-

Number of Scans (NS): 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse program ('zgpg30').

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Pulse Sequence: Standard single-pulse ('zg30').

-

Number of Scans (NS): 16-64 scans. Reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

Protocol 2: IR Spectrum Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Scan: Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded and subtracted.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]

-

Instrument Setup: Use an ESI-TOF or ESI-Orbitrap mass spectrometer. Calibrate the instrument using a known standard immediately before analysis to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Data Analysis: Determine the accurate mass of the most abundant peak corresponding to the [M+H]⁺ ion and compare it to the theoretical value calculated for C₄H₄F₂N₃⁺.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a multi-technique strategy. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular connectivity and electronic environment. IR spectroscopy confirms the presence of key functional groups, while HRMS validates the elemental composition with high precision. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical intermediate in their synthetic and developmental workflows.

References

- Malone, J. F., & Cabot, M. C. (1987). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 47(16), 4261-4266.

- BenchChem. (2025).

- SpectraBase. (n.d.). 2-Amino-4,6-bis(difluoromethoxy)pyrimidine. Wiley-VCH GmbH.

- Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510.

- Kato, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2946.

- Sobrero, A., & Aschele, C. (1996). In vivo monitoring of fluoropyrimidine metabolites: magnetic resonance spectroscopy in the evaluation of 5-fluorouracil. Pharmacology & Therapeutics, 70(2), 113-128.

- McNeill, K., & Arnold, W. A. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Accounts of Chemical Research, 54(15), 3128-3139.

- BenchChem. (2025). Navigating the Spectroscopic Landscape of 2-Ethoxy-4,6-difluoropyrimidine Derivatives: A Comparative Guide to 13C and 19F NMR Analysis. BenchChem.

- Perjési, P., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(11), 4817-4828.

- Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Sharma, S. N. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 527-531.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility.

- Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1802.

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem.

- Krishnakumar, V., & John Xavier, R. (2012). FT-IR and FT-Raman spectral analysis of 2-amino–4,6-dimethylpyrimidine.

- University of Leicester. (n.d.). 19Flourine NMR.

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- BenchChem. (2025). What is 2-Amino-4,6-dichloropyrimidine-13C2 used for in research?. BenchChem.

- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219.

- ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- ChemicalBook. (n.d.). This compound(675-11-6) 13C NMR spectrum.

- BenchChem. (2025). 2-Amino-4,6-dichloropyrimidine-13C2 molecular weight and formula. BenchChem.

- Karuppasamy, P., et al. (2018). 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. Scribd.

- PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine.

- PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine.

- Zakhs, V. Y., et al. (2021).

- Agoglitta, O., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11338-11366.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biophysics.org [biophysics.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

- 8. mdpi.com [mdpi.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. asianpubs.org [asianpubs.org]

- 12. ijera.com [ijera.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. epfl.ch [epfl.ch]

- 15. chem.washington.edu [chem.washington.edu]

An In-Depth Technical Guide to 2-Amino-4,6-difluoropyrimidine as a Heterocyclic Building Block

Abstract: This technical guide provides a comprehensive overview of 2-amino-4,6-difluoropyrimidine, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its physicochemical properties, synthesis, core reactivity, and key applications, with a focus on its role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols to enable its effective utilization in the laboratory.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in drug discovery and materials science. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Within this class of compounds, this compound has emerged as a highly versatile and valuable scaffold.

The pyrimidine core is a privileged structure, forming the basis of numerous biologically active compounds, including several approved kinase inhibitors.[1][2] The 2-aminopyrimidine moiety is particularly adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases.[1] The presence of two fluorine atoms at the C4 and C6 positions activates the ring for nucleophilic aromatic substitution (SNAr), providing a straightforward handle for introducing molecular diversity. This unique combination of features makes this compound an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safe handling procedures is critical before utilizing any chemical building block.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 675-11-6 | [3] |

| Molecular Formula | C₄H₃F₂N₃ | [3] |

| Molecular Weight | 131.08 g/mol | [3] |

| Appearance | White to off-white powder/crystal | - |

| Melting Point | 214-216 °C | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| XLogP3 | 0.7 | [3] |

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not universally available, data from the structurally analogous 2-amino-4,6-dichloropyrimidine indicates that it should be handled with care. The dichloro-analog is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Synthesis of the Building Block

The synthesis of this compound is typically achieved via a multi-step process starting from readily available precursors. A common and logical pathway involves the initial synthesis of 2-amino-4,6-dihydroxypyrimidine, followed by chlorination and a final halogen exchange (Halex) reaction.

Caption: General synthetic pathway to this compound.

-

Condensation: 2-Amino-4,6-dihydroxypyrimidine is prepared by the condensation of guanidine with a suitable malonic acid diester under basic conditions.[6]

-

Chlorination: The dihydroxy intermediate is then converted to 2-amino-4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine.[7][8]

-

Fluorination (Halex Reaction): The final step is a nucleophilic aromatic substitution where the chlorine atoms are displaced by fluoride. This is typically achieved using a fluoride salt like potassium fluoride (KF) in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane). Phase transfer catalysts may be employed to enhance the reactivity of the fluoride source.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from the high reactivity of the C4 and C6 positions, which are activated by the electron-withdrawing nature of the ring nitrogens and the excellent leaving group ability of the fluoride ions.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the SNAr reaction, which proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism for the SNAr addition-elimination reaction.

A nucleophile attacks the electron-deficient carbon at C4 (or C6), breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. This reaction can be performed sequentially to generate di-substituted products by controlling stoichiometry and reaction conditions.

Field-Proven Protocol: Mono-Amination via SNAr

This protocol describes a general procedure for the selective mono-substitution with a primary or secondary amine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane.

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial for scavenging the HF generated during the reaction.

-

Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the mixture. Using a slight excess of the amine can drive the reaction to completion but may complicate purification.

-

Reaction: Stir the reaction mixture at a specified temperature, typically ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the solvent and base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired mono-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

While C-F bonds are generally more challenging to activate than C-Cl or C-Br bonds, modern palladium catalysis has enabled their use in cross-coupling reactions.

3.2.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] For C-F bond activation, the choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for C-F activation.[3]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Screening Conditions for Buchwald-Hartwig Amination

Due to the challenging nature of C-F amination, a screening approach is recommended to find optimal conditions.[3]

-

Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 eq), the desired amine coupling partner (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

-

Catalyst/Ligand Addition: Add the chosen palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %) and ligand (e.g., XPhos, 4-10 mol %) as a stock solution in an anhydrous solvent like toluene or dioxane.

-

Reaction: Seal the vials and heat to a temperature between 80-120 °C for 12-24 hours.

-

Analysis: After cooling, quench a small aliquot from each vial and analyze by LC-MS to determine the conversion and identify the most promising conditions for scale-up.

3.2.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Similar to the Buchwald-Hartwig reaction, specific conditions are required for coupling with aryl fluorides. The reaction generally shows a high regioselectivity for substitution at the C4 position over the C2 position in related 2,4-dihalopyrimidines.

Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a flask, combine this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and a base (e.g., aqueous Na₂CO₃ 2M, 3.0 eq).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

-

Work-up and Purification: After completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by flash chromatography.

Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a validated pharmacophore, particularly for kinase inhibitors. Its ability to act as a "hinge-binder" by forming two or three hydrogen bonds with the kinase backbone is a well-established principle in medicinal chemistry.[1]

Caption: A typical drug discovery workflow using the target building block.

Starting with this compound, medicinal chemists can rapidly generate libraries of compounds by installing various fragments at the C4 position via SNAr or Suzuki coupling. These fragments can be designed to probe the solvent-exposed regions of the ATP-binding pocket, leading to inhibitors with high potency and selectivity for specific kinase targets implicated in diseases like cancer.

Conclusion

This compound is a powerful and versatile heterocyclic building block. Its well-defined reactivity, dominated by nucleophilic aromatic substitution and amenable to modern cross-coupling methods, allows for the controlled and predictable synthesis of complex molecular architectures. Its structural similarity to the core of many successful kinase inhibitors solidifies its importance as a high-value starting material for researchers in drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full synthetic potential of this important molecule.

References

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Halex Reaction. WordPress. Retrieved from [Link]

- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

- Google Patents. (n.d.). US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

-

Perina, M., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Husain, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

-

Uršič, M., et al. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]

-

Anderson, K. W., & Handy, S. T. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. Retrieved from [Link]

-

W. M. Bryan. (n.d.). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-dichloropyrimidine 98 56-05-3 [sigmaaldrich.com]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

The Ascendant Role of 2-Amino-4,6-difluoropyrimidine Derivatives in Modern Drug Discovery: A Technical Guide

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its myriad of derivatives, the 2-amino-4,6-difluoropyrimidine moiety has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. The strategic incorporation of fluorine atoms at the 4 and 6 positions profoundly influences the molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and cellular permeability. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into their roles as kinase inhibitors, anticancer agents, and antiviral compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The Chemical Appeal of the this compound Scaffold

The unique arrangement of a 2-amino group and two fluorine atoms on the pyrimidine ring bestows upon these derivatives a distinct set of properties that are highly advantageous for drug design. The amino group serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. The highly electronegative fluorine atoms at positions 4 and 6 create a polarized ring system, influencing the pKa of the amino group and modulating the molecule's overall electronics. This fluorination also enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the C-F bond is exceptionally stable, rendering the molecule more resistant to metabolic degradation and prolonging its in vivo half-life.

Synthetic Strategies for Derivatization

The synthesis of this compound derivatives typically commences from commercially available 2-amino-4,6-dihydroxypyrimidine. A common and effective strategy involves the conversion of the dihydroxy precursor to the corresponding dichloropyrimidine, followed by nucleophilic substitution with fluoride ions. Once the core scaffold is obtained, further derivatization can be achieved through various chemical transformations, primarily targeting the 2-amino group and the C5 position of the pyrimidine ring.

Protocol 1: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

This protocol outlines a method for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, which can serve as versatile intermediates for the introduction of a fluorine substituent.[1]

Materials:

-

5-substituted 2-amino-4,6-dihydroxypyrimidine

-

Vilsmeier-Haack-Arnold reagent (prepared from phosphorus oxychloride and dimethylformamide)

-

Ethanol

-

Hydrochloric acid (37%)

-

Sodium bicarbonate

Procedure:

-

To a solution of the 5-substituted 2-amino-4,6-dihydroxypyrimidine, add the Vilsmeier-Haack-Arnold reagent and stir at room temperature.

-

After the reaction is complete (monitored by TLC), carefully quench the reaction mixture with ice water.

-

Dissolve the crude residue in a mixture of ethanol and aqueous HCl.

-

Heat the reaction mixture to 50°C for 2 hours.

-

Upon cooling, add water to precipitate the product.

-

Filter the precipitate and wash sequentially with a water/ethanol mixture, 5% aqueous sodium bicarbonate, and again with a water/ethanol mixture to afford the pure 5-substituted 2-amino-4,6-dichloropyrimidine.[1]

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the 2-aminopyrimidine scaffold have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.

Werner Helicase Inhibition

Recent studies have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of Werner (WRN) helicase, an enzyme implicated in DNA repair and overexpressed in certain cancers with microsatellite instability (MSI).[2] Inhibition of WRN helicase in MSI-high cancer cells leads to synthetic lethality, making it an attractive therapeutic target.

Quantitative Data:

| Compound ID | Cancer Cell Line (MSI status) | IC50 (µM) | Reference |

| 11g | HCT116 (MSI-H) | 1.52 | [2] |

| 11g | LNCaP (MSI-H) | 1.72 | [2] |

| 11g | SW620 (MSS) | 4.24 | [2] |

| 11g | PC3 (MSS) | 2.78 | [2] |

| 11h | HCT116 (MSI-H) | 2.22 | [2] |

| 11h | LNCaP (MSI-H) | 1.6 | [2] |

Table 1: Anticancer activity of 2-amino-4-(trifluoromethyl)pyrimidine derivatives.[2]

These compounds induce apoptosis and cause cell cycle arrest at the G2/M phase in MSI-high cancer cells.[2]

Kinase Inhibition

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. 2-aminopyrimidine derivatives have been extensively explored as kinase inhibitors.

Protein Kinase C Theta (PKCθ) Inhibition: A series of 2,4-diamino-5-fluoropyrimidine derivatives have been developed as potent and selective inhibitors of PKCθ, a key enzyme in T-cell signaling.[3] These inhibitors show promise for the treatment of T-cell-mediated diseases.

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition: 4,6-disubstituted pyrimidine derivatives have been identified as inhibitors of MARK4, a kinase implicated in the pathology of Alzheimer's disease and some cancers.[4][5]

Quantitative Data:

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 14 | MARK4 | 7.52 ± 0.33 | [4][5] |

| 9 | MARK4 | 12.98 ± 0.63 | [4][5] |

Table 2: Inhibitory activity of 4,6-disubstituted pyrimidine derivatives against MARK4.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antiviral Potential: A Broad Spectrum of Activity

Pyrimidine derivatives have long been recognized for their antiviral properties. The incorporation of fluorine can further enhance this activity. While some studies on 5-substituted 2-amino-4,6-dichloropyrimidines showed no significant direct antiviral activity against a broad panel of viruses, the pyrimidine scaffold remains a promising starting point for the development of novel antiviral agents, potentially through the inhibition of host cell kinases essential for viral replication.[10]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.[11][12][13][14][15]

Materials:

-

Host cell line (e.g., Vero, MDCK)

-

Virus stock

-

6-well or 12-well plates

-

Infection medium (serum-free)

-

Overlay medium (containing low-melting-point agarose or carboxymethyl cellulose)

-

Test compound

-

Crystal violet staining solution

Procedure:

-

Seed host cells in plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and the test compound.

-

Infect the cell monolayers with the virus in the presence of different concentrations of the test compound.

-

After an adsorption period, remove the inoculum and add the overlay medium.

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Caption: Workflow of the Plaque Reduction Assay for antiviral activity.

Anti-inflammatory Effects: Modulation of Nitric Oxide Production

Chronic inflammation is a key contributor to various diseases. One study demonstrated that 5-fluoro-2-amino-4,6-dichloropyrimidine is a potent inhibitor of immune-activated nitric oxide (NO) production in mouse peritoneal cells, with an IC50 of 2 µM.[1][16] This suggests a potential therapeutic application for these derivatives in inflammatory conditions. The corresponding dihydroxy pyrimidine counterparts were inactive, highlighting the importance of the chloro substituents for this particular activity.[1][16]

Future Directions and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The accumulated evidence strongly supports its potential in oncology, virology, and the treatment of inflammatory diseases. Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic strategies and exploring their mechanisms of action in greater detail. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The continued investigation of this compound derivatives holds the promise of delivering next-generation therapies for a range of unmet medical needs.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Utah State University, Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

-

National Institutes of Health. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]

-

ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

-

PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

-

MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Retrieved from [Link]

-

PubMed. (2025, June 15). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Retrieved from [Link]

-

PubMed. (n.d.). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

Frontiers. (2025, January 19). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]

-

ResearchGate. (2025, June 28). (PDF) Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. Retrieved from [Link]

-

PubMed Central. (2025, January 20). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]

Sources

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]